Solasonine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Solasonine is a glycoalkaloid found in various Solanum plants, particularly in the Solanaceae family. It is a glycoside of solasodine and is known for its toxic properties at high levels.

准备方法

Synthetic Routes and Reaction Conditions

Solasonine can be extracted from plants such as Solanum mauritianum using methods like microwave-assisted extraction and aqueous two-phase extraction. The optimal conditions for microwave-assisted extraction include a microwave power of 270 W, an extraction time of 5 minutes, and an ethanol concentration of 60% . The combination of microwave-assisted extraction and aqueous two-phase extraction has been shown to enhance the yield of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from plant biomass. The process may include drying the plant material, followed by solvent extraction using ethanol or other suitable solvents. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

化学反应分析

Types of Reactions

Solasonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce this compound derivatives with reduced functional groups.

科学研究应用

Anticancer Properties

1. Inhibition of Cancer Cell Proliferation

Solasonine has demonstrated potent anticancer effects across various cancer types. Research indicates that it inhibits cell proliferation and induces apoptosis in several cancer cell lines:

- Acute Monocytic Leukemia : this compound promotes apoptosis and induces cell cycle arrest in G2/M phase through the activation of the AMPK/FOXO3A pathway, effectively inhibiting tumor growth both in vitro and in vivo .

- Pancreatic Cancer : It has been shown to induce cell death through mechanisms involving lipid peroxidation and apoptosis, with significant effects on pancreatic cancer cell lines such as PANC-1 and CFPAC-1 .

- Gastric Cancer : Studies reveal that this compound elevates apoptosis-related proteins while downregulating anti-apoptotic proteins, thus promoting apoptosis in gastric cancer cells .

Table 1: Summary of this compound's Anticancer Effects

Neuroprotective Effects

3. Neuroprotection Against Oxidative Stress

In addition to its anticancer properties, this compound exhibits neuroprotective effects:

- Sevoflurane-Induced Neurotoxicity : Studies suggest that this compound can alleviate neurotoxicity induced by sevoflurane in mouse hippocampal neurons by reducing oxidative stress and inflammation .

Antimicrobial Activity

4. Antimicrobial Applications

Emerging research highlights this compound's potential as an antimicrobial agent:

作用机制

Solasonine exerts its effects through several mechanisms:

相似化合物的比较

Solasonine is similar to other glycoalkaloids such as solamargine and solanine. it has unique properties that distinguish it from these compounds:

Solamargine: Like this compound, solamargine is a glycoalkaloid found in Solanum plants.

Solanine: Solanine is another glycoalkaloid with similar toxic properties.

Similar Compounds

- Solamargine

- Solanine

- Solasodine

生物活性

Solasonine is a glycoalkaloid compound predominantly found in the Solanum species, particularly in the nightshade family. This compound has garnered attention for its diverse biological activities, including anticancer properties, neuroprotective effects, and modulation of various signaling pathways. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

- Apoptosis Induction : this compound has been demonstrated to induce apoptosis in several cancer cell lines, including gastric cancer (SGC-7901) and bladder cancer cells. The mechanism involves the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic markers (e.g., cleaved caspase-3) .

- Inhibition of Proliferation : Research indicates that this compound inhibits cell proliferation by targeting specific signaling pathways. For instance, it affects the PI3K/AKT and ERK/MAPK pathways, which are crucial for cell survival and proliferation .

Table 1: Summary of Anticancer Effects of this compound

2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly its ability to alleviate neurotoxicity induced by anesthetics like sevoflurane.

2.1 Mechanisms of Neuroprotection

This compound has been shown to activate protective signaling pathways that mitigate neuronal damage. In a study involving mouse models, this compound administration resulted in reduced neurotoxicity and improved cognitive outcomes post-anesthesia .

3. Inhibition of Signaling Pathways

This compound's biological activity extends to inhibiting critical signaling pathways implicated in various diseases.

3.1 Hedgehog (Hh) Pathway Inhibition

Research indicates that this compound significantly inhibits the Hedgehog signaling pathway, which is often aberrantly activated in cancers. It suppresses the expression of key transcriptional targets such as Gli1 and Ptch1, suggesting potential therapeutic applications in cancers resistant to conventional treatments .

4. Case Studies and Clinical Implications

Several case studies have documented the effects of this compound on human health:

- A study on SGC-7901 cells demonstrated significant reductions in cell viability upon this compound treatment, indicating its potential as a therapeutic agent for gastric cancer .

- Another investigation into bladder cancer highlighted this compound's role in mediating anti-cancer responses by targeting neuropilin-1 (NRP1), a novel target for cancer therapy .

5. Conclusion

The biological activity of this compound presents a promising avenue for therapeutic development against various malignancies and neurodegenerative conditions. Its ability to induce apoptosis, inhibit proliferation, and modulate critical signaling pathways underscores its potential as a multi-faceted therapeutic agent.

Future research should focus on elucidating the precise molecular mechanisms underlying these effects and exploring clinical applications through rigorous clinical trials.

属性

CAS 编号 |

19121-58-5 |

|---|---|

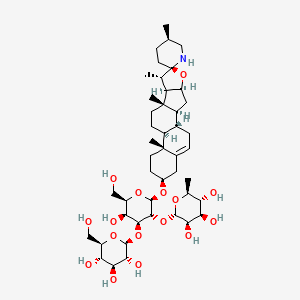

分子式 |

C45H73NO16 |

分子量 |

884.1 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42-,43+,44+,45+/m1/s1 |

InChI 键 |

QCTMYNGDIBTNSK-NJWQQIEESA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |

手性 SMILES |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |

外观 |

Solid powder |

Key on ui other cas no. |

19121-58-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

alpha-solamargine alpha-solamarine alpha-solamarine, (3beta,22alpha,25R)-isomer alpha-solasonine solasonine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。